N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide is a complex organic compound with significant potential in research applications. Its molecular formula is and it has a molecular weight of approximately 344.35 g/mol. The compound is characterized by its unique functional groups, including a tetrazole ring and difluorobenzamide structure, which contribute to its biological activity and chemical properties. This compound is often utilized in pharmaceutical research, particularly in the development of new therapeutic agents.
This compound falls under the category of nitrogen-containing heterocyclic compounds due to the presence of the tetrazole ring. It also belongs to the class of amides, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom from an amine.
The synthesis of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide typically involves multi-step organic reactions that include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used for monitoring the progress and verifying the structure of intermediates and final products .
The molecular structure of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide can be represented using various structural formulas:
InChI=1S/C14H12N6O3S/c15-12(21)7-19-14(23)20(18-17-19)11-3-1-10(2-4-11)16-13(22)9-5-6-24-8-9/h1-6,8H,7H2,(H2,15,21)(H,16,22)
This indicates the arrangement of atoms within the molecule.
The compound has a complex three-dimensional structure that can be analyzed using computational chemistry methods to predict its reactivity and interaction with biological targets.
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide can participate in various chemical reactions:
Reactions involving this compound must be conducted under controlled conditions to prevent side reactions and ensure product stability.
The mechanism of action for N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide is primarily related to its interaction with specific biological targets. It is hypothesized that:
Further studies are needed to elucidate the exact pathways affected by this compound in biological systems.
The physical properties include:
Property | Value |
---|---|
Molecular Weight | 344.35 g/mol |
Appearance | Typically a solid |
Solubility | Soluble in organic solvents |
Chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Stability | Stable under standard conditions |
Reactivity | Reactive towards nucleophiles |
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) may provide insights into thermal stability.
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3,4-difluorobenzamide has several scientific applications:
This compound represents a valuable tool in medicinal chemistry and drug discovery efforts aimed at developing novel therapeutic agents. Further research into its properties and mechanisms could unlock new applications in pharmacology and biochemistry.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: